

HPLC method for quantification of 1-(2-Methoxyethyl)guanidine

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Compound of Interest

Compound Name: 1-(2-Methoxyethyl)guanidine

CAS No.: 108712-07-8

Cat. No.: B186656

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Application Note: AN-2026-MEG Topic: High-Sensitivity Quantification of **1-(2-Methoxyethyl)guanidine** via HILIC-MS/MS and Ion-Pair RP-HPLC

Executive Summary & Chemical Context

The Challenge: **1-(2-Methoxyethyl)guanidine** (MEG) presents a "perfect storm" of chromatographic challenges. It is a small, highly polar molecule ($\log P < -1.0$) with a strongly basic guanidine moiety ($pK_a \sim 12.5\text{--}13.0$).

- Retention Issue: On standard C18 columns, MEG elutes in the void volume (), preventing quantification due to co-elution with matrix salts.
- Detection Issue: The molecule lacks a conjugated -system (chromophore). UV absorbance is negligible above 210 nm, making standard UV detection prone to baseline noise and low sensitivity.

The Solution: This guide presents two distinct, self-validating protocols:

- Method A (Gold Standard): HILIC-MS/MS for trace-level quantification (e.g., genotoxic impurity analysis or DMPK studies).
- Method B (QC Standard): Ion-Pair RP-HPLC with Low-UV detection for high-concentration raw material assay.

Method A: HILIC-MS/MS (Trace Quantification)

Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) creates a water-enriched layer on the stationary phase surface.[1] The highly polar MEG partitions into this layer, providing retention without the need for aggressive ion-pairing reagents that suppress MS ionization.

Chromatographic Conditions



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To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Gradient Program

- Initial: 90% B (High organic forces retention).
- 0–5 min: Isocratic 90% B (To retain MEG away from void).
- 5–10 min: Linear ramp to 60% B (Elution).
- 10.1–15 min: Re-equilibration at 90% B (Critical for HILIC water-layer restoration).

Mass Spectrometry Parameters (ESI+)

- Ionization: Electrospray Ionization (Positive Mode).
- Precursor Ion:

118.2

(Calculated based on MW 117.15).
- MRM Transitions (Generic Optimization):
 - Quantifier:

(Characteristic guanidinium fragment).
 - Qualifier:

(Ethyl cleavage).
 - Note: Exact collision energy (CE) must be ramped (typically 15–25 eV) during tuning.

Method B: Ion-Pair RP-HPLC (QC/Purity Assay)

Rationale: For laboratories lacking MS, or for raw material assay (>98% purity), Ion-Pair Chromatography (IPC) is required. The addition of an anionic surfactant (octanesulfonate) creates a neutral ion-pair with the cationic guanidine, allowing it to be retained on a hydrophobic C18 stationary phase.

Chromatographic Conditions



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Visual Workflows & Logic

Decision Matrix: Selecting the Right Protocol

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Figure 1: Decision tree for selecting the appropriate analytical strategy based on sensitivity requirements and instrument availability.

HILIC Mechanism & Workflow

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Figure 2: The HILIC workflow emphasizing the critical sample diluent requirement to maintain the water-layer partition mechanism.

System Suitability & Validation Criteria

To ensure the method is self-validating, the following criteria must be met before every run.

For Method A (HILIC-MS)

- Retention Time Stability:

(HILIC is sensitive to equilibration time).

- Peak Tailing:

(Guanidines tend to tail; if

, check buffer pH or increase ionic strength).

- Signal-to-Noise (LOQ): $S/N > 10$ for the lowest standard (Target: ~1–5 ng/mL).

For Method B (Ion-Pair UV)

- Resolution (

):

between MEG and the solvent front (void).

- Column Conditioning: The column must be flushed with the ion-pair mobile phase for at least 60 minutes prior to analysis to saturate the stationary phase.
- Blank Baseline: No interfering peaks $> 0.1\%$ at the retention time of MEG (critical due to low detection wavelength).

Troubleshooting Guide



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Sources

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